molecular formula C19H18N2O2 B4090931 2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B4090931
M. Wt: 306.4 g/mol
InChI Key: RLXWTTLSMBDSRE-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is an organic compound that features an indole core with a formyl group at the 3-position and an acetamide group linked to a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formylation: The indole core is then formylated at the 3-position using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Acetamide Formation: The formylated indole is then reacted with 2-phenylethylamine in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating nature of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide.

    Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can serve as a building block for more complex molecules. Its indole core is a common motif in many natural products and pharmaceuticals.

Biology

This compound can be used in the study of indole-based biological activities. Indole derivatives are known for their roles in cell signaling and as neurotransmitters.

Medicine

Industry

In the chemical industry, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the phenylethyl group, potentially altering its biological activity and solubility.

    2-(3-formyl-1H-indol-1-yl)-N-methylacetamide: Contains a methyl group instead of a phenylethyl group, which may affect its pharmacokinetic properties.

Uniqueness

2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of both the formyl and phenylethyl groups, which can influence its chemical reactivity and biological interactions. The phenylethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes.

Properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-14-16-12-21(18-9-5-4-8-17(16)18)13-19(23)20-11-10-15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXWTTLSMBDSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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